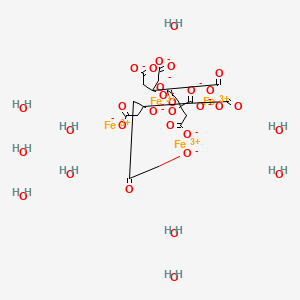
Tetraferric Tricitrate Decahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraferric tricitrate decahydrate is an iron-containing compound primarily used as a phosphate binder to control serum phosphorus levels in patients with chronic kidney disease. It is also employed to treat iron deficiency anemia in adults with chronic kidney disease . This compound is known for its ability to bind to phosphates and form nonabsorbable complexes, making it effective in managing hyperphosphatemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetraferric tricitrate decahydrate involves a one-pot process. This process begins with the preparation of a ferric hydroxide slurry, which is then treated with a citrate ion source to yield pharmaceutical-grade this compound . The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors to mix ferric hydroxide with a citrate ion source under controlled conditions. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Tetraferric tricitrate decahydrate undergoes various chemical reactions, including reduction and complexation. One notable reaction is its reduction to ferrous cation in the presence of cytochrome b reductase .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include reducing agents such as cytochrome b reductase. The reactions typically occur under physiological conditions, such as those found in the human body .
Major Products Formed: The major product formed from the reduction of this compound is the ferrous cation .
Scientific Research Applications
Tetraferric tricitrate decahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron metabolism.
Biology: The compound is studied for its role in iron transport and storage within biological systems.
Industry: It is employed in the production of iron supplements and phosphate binders for medical use.
Mechanism of Action
Tetraferric tricitrate decahydrate exerts its effects by binding to dietary phosphates in the gastrointestinal tract, forming nonabsorbable complexes that are excreted from the body. This mechanism helps control serum phosphorus levels in patients with chronic kidney disease . Additionally, the compound provides a source of iron that can be absorbed and utilized by the body to treat iron deficiency anemia .
Comparison with Similar Compounds
- Ferric pyrophosphate citrate
- Ferric chloride
- Ferric ammonium citrate
Comparison: Tetraferric tricitrate decahydrate is unique in its dual role as a phosphate binder and iron supplement. Unlike ferric pyrophosphate citrate, which is primarily used to maintain hemoglobin levels in patients undergoing hemodialysis , this compound is specifically indicated for controlling serum phosphorus levels and treating iron deficiency anemia in patients with chronic kidney disease . Ferric chloride and ferric ammonium citrate are also used as iron supplements but do not possess the phosphate-binding properties of this compound .
Properties
Key on ui mechanism of action |
Ferric (Fe3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe2+) iron by ferrireductase and cytochrome b reductase 1. Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1. Transport by ferroportin 1 is coupled with oxidation to ferric iron by hephaestin or ceruloplasmin. Ferric iron in plasma is bound to transferrin, which carries iron to other cells. Iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins like hemoglobin. Ferric iron can also bind to phosphate in the gastrointestinal tract, which precipitates as the insoluble ferric phosphate. Ferric phosphate remains unabsorbed and is eliminated in the feces. Decreased phosphate absorption gradually lowers phosphate levels in the blood. |
|---|---|
Molecular Formula |
C18H32Fe4O31 |
Molecular Weight |
967.8 g/mol |
IUPAC Name |
iron(3+);2-oxidopropane-1,2,3-tricarboxylate;decahydrate |
InChI |
InChI=1S/3C6H7O7.4Fe.10H2O/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;;/h3*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;10*1H2/q3*-1;4*+3;;;;;;;;;;/p-9 |
InChI Key |
UISKQNNAQKPSDO-UHFFFAOYSA-E |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















